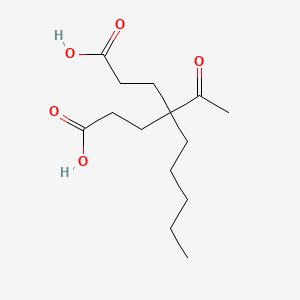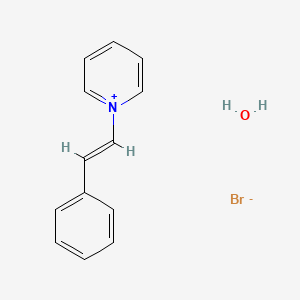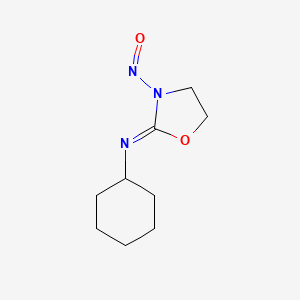![molecular formula C18H26N6O8 B14442382 N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide CAS No. 75930-26-6](/img/structure/B14442382.png)
N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexylcarbamoyl group, a nitroso group, and a pyrimidinyl group, among others. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of the cyclohexylcarbamoyl group, followed by the introduction of the nitroso group. The pyrimidinyl group is then added through a series of condensation reactions. Each step requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of high-throughput screening and process optimization techniques can further enhance the efficiency of the production process. Additionally, advanced purification methods such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide can undergo a variety of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Various substituents can be introduced at different positions on the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide include:
This compound analogs: Compounds with slight modifications to the functional groups or backbone structure.
Other pyrimidinyl derivatives: Compounds containing the pyrimidinyl group but with different substituents.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
75930-26-6 |
|---|---|
Molecular Formula |
C18H26N6O8 |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
N-[2-[cyclohexylcarbamoyl(nitroso)amino]ethyl]-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C18H26N6O8/c25-11-6-8-23(17(29)21-11)16-13(27)12(26)14(32-16)15(28)19-7-9-24(22-31)18(30)20-10-4-2-1-3-5-10/h6,8,10,12-14,16,26-27H,1-5,7,9H2,(H,19,28)(H,20,30)(H,21,25,29) |
InChI Key |
YQQMIRJRYORHEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N(CCNC(=O)C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)



![Benzenamine, 4-[(4-nitrophenyl)azo]-N,N-diphenyl-](/img/structure/B14442346.png)


silane](/img/structure/B14442358.png)


![N-[[1-(4-chlorophenyl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octan-5-yl]methyl]-2-hydroxybenzamide](/img/structure/B14442377.png)



